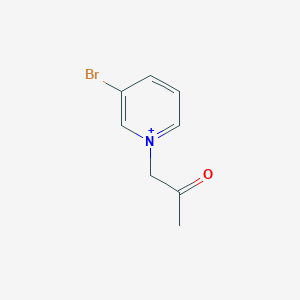

3-Bromo-1-(2-oxopropyl)pyridinium

Description

3-Bromo-1-(2-oxopropyl)pyridinium is a pyridinium salt characterized by a bromo substituent at the 3-position of the pyridine ring and a 2-oxopropyl group (acetylpropyl) attached to the nitrogen atom. Pyridinium salts are cationic species widely utilized in organic synthesis, catalysis, and ionic liquids due to their polar nature and stability . The 2-oxopropyl moiety introduces a ketone functional group, which may influence solubility, hydrogen-bonding interactions, and participation in further chemical transformations.

Properties

Molecular Formula |

C8H9BrNO+ |

|---|---|

Molecular Weight |

215.07 g/mol |

IUPAC Name |

1-(3-bromopyridin-1-ium-1-yl)propan-2-one |

InChI |

InChI=1S/C8H9BrNO/c1-7(11)5-10-4-2-3-8(9)6-10/h2-4,6H,5H2,1H3/q+1 |

InChI Key |

RVYZQQAYXVGSHJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C[N+]1=CC=CC(=C1)Br |

Canonical SMILES |

CC(=O)C[N+]1=CC=CC(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pyridinium Chlorochromate (PCC) and Related Oxidizing Agents

Pyridinium chlorochromate (PCC) and analogs like pyridinium bromochromate () are chromium(VI)-based oxidizing agents used for selective alcohol oxidations. Unlike 3-Bromo-1-(2-oxopropyl)pyridinium, these compounds incorporate a chromate counterion (e.g., CrO₃Cl⁻) and lack bromo or oxopropyl substituents. The absence of chromium in this compound suggests divergent applications, likely favoring organic reactivity (e.g., alkylation or as a directing group) rather than redox processes .

2-Bromo-3-methylpyridine

2-Bromo-3-methylpyridine () is a neutral brominated pyridine derivative. Key differences include:

- Substituents : A methyl group at position 3 vs. the oxopropyl group in the pyridinium compound.

- Charge : Neutral vs. cationic (pyridinium), leading to higher polarity and solubility in polar solvents for the latter.

- Reactivity: The methyl group in 2-Bromo-3-methylpyridine may sterically hinder reactions, whereas the oxopropyl group in this compound could participate in keto-enol tautomerism or act as a leaving group.

6-Bromo-2-chloro-4-iodopyridin-3-amine

This trihalogenated pyridine derivative () features multiple halogens and an amine group. Unlike this compound, the halogen positions (2, 4, 6) and amine substituent suggest distinct electronic effects and applications, such as pharmaceutical intermediates. The pyridinium cation’s charge and oxopropyl group may confer superior solubility in aqueous systems compared to this neutral, highly halogenated analog .

Physical and Chemical Properties (Inferred)

| Property | This compound | 2-Bromo-3-methylpyridine | Pyridinium Chlorochromate (PCC) |

|---|---|---|---|

| Molecular Weight | ~230–250 g/mol (estimated) | 172.02 g/mol | 215.46 g/mol |

| Solubility | High in polar solvents (e.g., H₂O, DMSO) | Moderate in organic solvents (e.g., DCM, ethanol) | Soluble in dichloromethane, acetone |

| Reactivity | Electrophilic bromine; ketone participation | Sterically hindered bromine | Oxidizing agent (Cr⁶⁺-based) |

| Applications | Organic synthesis intermediate | Halogenation precursor | Alcohol oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.